molecular formula C20H21N3O3S B11311295 1-(4-Methylpiperidin-1-yl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

1-(4-Methylpiperidin-1-yl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

Cat. No.: B11311295
M. Wt: 383.5 g/mol
InChI Key: IUJZTMOCZDNWNG-UHFFFAOYSA-N
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Description

1-(4-METHYLPIPERIDIN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a thiophene group, and an oxadiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPIPERIDIN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thiophene group: This step usually involves the use of thiophene derivatives and coupling reactions.

    Formation of the oxadiazole ring: This is typically done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using reagents like coupling agents and catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPIPERIDIN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-METHYLPIPERIDIN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPIPERIDIN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-METHYL-PYRIDIN-2-YL)-ETHANONE: Similar in structure but lacks the thiophene and oxadiazole groups.

    4-(4-METHYLPIPERIDIN-1-YL)ANILINE: Contains a piperidine ring but differs in the rest of the structure.

Uniqueness

1-(4-METHYLPIPERIDIN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility and potential for innovation.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone

InChI

InChI=1S/C20H21N3O3S/c1-14-8-10-23(11-9-14)18(24)13-25-16-6-3-2-5-15(16)19-21-20(26-22-19)17-7-4-12-27-17/h2-7,12,14H,8-11,13H2,1H3

InChI Key

IUJZTMOCZDNWNG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CS4

Origin of Product

United States

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